(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Overview
Description
The compound "(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid" is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their utility in various organic synthesis reactions, particularly in Suzuki coupling reactions, which are used to form carbon-carbon bonds .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves halogenation and coupling reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through bromodeboronation of phenylboronic acid derivatives, demonstrating the generality of halodeboronation transformations . Similarly, ω-(4-Bromophenyl)alkanoic acids were synthesized from bromoalkenylbenzenes through a sequence of hydroboration, thermal isomerization, and oxidation, followed by a cross-coupling reaction to form boronates . These methods highlight the potential pathways that could be adapted for the synthesis of "this compound".
Molecular Structure Analysis
Boronic acids' molecular structures are characterized by the trivalent boron atom. In a study of 3-bromophenylboronic acid, a variety of experimental and computational techniques were used to analyze the structure, including FT-IR, FT-Raman, NMR, UV-Vis spectroscopy, and density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of "this compound" and to understand its electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential.
Chemical Reactions Analysis
Aryl boronic acids are known to participate in Pd-catalyzed cross-coupling reactions, which are useful for creating biaryl structures . The synthesis of 2-aryl- and 2-heteroaryl-substituted benzoquinones via cross-coupling of boronic acids with aromatic halides further exemplifies the versatility of boronic acids in chemical synthesis . These reactions are relevant to the potential reactivity of "this compound" in forming complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their substituents. For example, the synthesis of 3-borono-5-fluorobenzoic acid involved a two-step reaction that yielded an important intermediate for organic synthesis . The properties of such intermediates are crucial for their application in the synthesis of various organic materials. The synthesis of bromo-substituted boron complexes also provides insight into the properties of brominated boronic acids . These studies can inform the expected properties of "this compound", such as solubility, stability, and reactivity.
Scientific Research Applications
Boronic Acid Derivatives in Synthetic Chemistry
Boronic Acid in Halodeboronation
Halodeboronation, which involves the conversion of aryl boronic acids to halides, is another significant application. A study on the synthesis of 2-bromo-3-fluorobenzonitrile demonstrated the halodeboronation of various aryl boronic acids, highlighting the versatility of these compounds in organic synthesis (Szumigala et al., 2004).
Macrocyclic Chemistry and Boronic Esters
In macrocyclic chemistry, boronic esters derived from aryl boronic acids, such as 2-methylphenyl-, 3-methylphenyl-, and 4-methylphenyl-boronic acids, have been explored for constructing complex molecular structures. These compounds play a crucial role in creating diversified molecular architectures (Fárfan et al., 1999).
Non-Linear Optical Materials
Boronic acids are also being investigated for their potential in the synthesis of non-linear optical (NLO) materials. For example, a study involving the synthesis of novel pyrimidine analogs via Suzuki cross-coupling reaction using aryl/heteroaryl boronic acids provided insights into the electronic and structural relationship of these compounds, which is crucial for understanding their NLO properties (Malik et al., 2020).
Applications in Nanotechnology
The utility of phenyl boronic acids extends to nanotechnology, where they function as binding ligands and aid in the surface modification of materials like carbon nanotubes. This application is crucial for developing sensors and other advanced materials (Mu et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Boronic acids, such as phenylboronic acid, are known to interact with 1,2 and 1,3- cis -diols motifs of carbohydrates . This interaction has been used for the development of synthetic ‘boron-lectins’, and lately for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .
Mode of Action
Boronic acids are known to form reversible covalent complexes with 1,2 and 1,3- cis -diols motifs of carbohydrates . This dynamic covalent interaction allows boronic acids to act as synthetic 'boron-lectins’ .
Biochemical Pathways
Boronic acids are known to interact with carbohydrates, which are involved in numerous biological processes .
Result of Action
Boronic acids are known to interact with carbohydrates, which could potentially influence various biological processes .
Action Environment
Boronic acids are known to be stable and easy to handle, making them important to organic synthesis .
Biochemical Analysis
Biochemical Properties
(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid moiety. This compound can interact with enzymes, proteins, and other biomolecules that contain diol groups. For instance, it can form complexes with glycoproteins and glycolipids, which are essential components of cellular membranes and signaling pathways. The reversible binding nature of boronic acids allows for dynamic interactions with these biomolecules, making this compound a versatile tool in biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glycoproteins can alter cell signaling cascades, leading to changes in gene expression and metabolic activity. Additionally, this compound can affect the stability and function of cellular membranes by interacting with glycolipids .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting or activating their functions. This binding is often reversible, allowing for precise control over enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further influence cellular functions. The interactions of this compound with metabolic enzymes underscore its potential impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach various intracellular compartments. The distribution of this compound within tissues can influence its overall bioavailability and efficacy in biochemical assays .
properties
IUPAC Name |
[3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOGFKWLTLTDCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BBrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584499 | |
Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849052-17-1, 871126-00-0 | |
Record name | {3-Bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-(2'-chlorobenzyloxy)-5-methylphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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